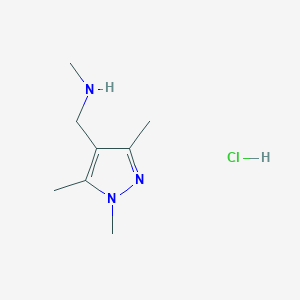
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
Overview
Description
“4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile” is a chemical compound with the molecular formula C10H8FN . It is a derivative of 2,3-dihydro-1H-indene-1-carbonitrile .
Molecular Structure Analysis
The molecular structure of “4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile” consists of 10 carbon atoms, 8 hydrogen atoms, and 1 fluorine atom . The InChI code for this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile” include a molecular weight of 161.18 . The compound is in liquid form . Unfortunately, the boiling point and other specific physical and chemical properties are not available .Scientific Research Applications
Photovoltaic Properties Enhancement
- Designing Organic Solar Cells: Molecules related to 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, such as bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) dimalononitrile (NDM-1), have been designed to enhance photovoltaic properties. These molecules demonstrate significant absorption strength and re-organization energy values, indicating their potential in improving the efficiency of organic solar cells (Ali et al., 2020).
Antimicrobial Activity
- Synthesis of Schiff Bases: Derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, closely related to the 4-fluoro compound, have shown significant antimicrobial activity. These compounds were synthesized using the Gewald synthesis technique, and their structure was confirmed through various spectral analyses (Puthran et al., 2019).
Synthetic Approaches for Derivative Compounds
- Synthesis of Pyrazole-4-Carbonitrile Derivatives: Aldol condensation and multicomponent condensation reactions have been employed to synthesize new substituted pyrazoles and pyrimidines, derived from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. These compounds show potential in various chemical applications (Ali et al., 2016).
Organic Photovoltaics Development
- Electron Acceptor in Organic Photovoltaics: A twisted thieno[3,4-b]thiophene-based small-molecule electron acceptor featuring a 14-π-electron indenoindene core, which includes a derivative of 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, has shown remarkable performance in organic photovoltaics, achieving an extraordinary power conversion efficiency (Xu et al., 2017).
Anti-Influenza Virus Activity
- Bis(4H-chromene-3-carbonitrile) Derivatives: Novel bis(4H-chromene-3-carbonitrile) derivatives have been synthesized, which show promising anti-influenza H5N1 virus activities. These derivatives are synthesized through a one-pot, multicomponent reaction (Abdella et al., 2017).
Photoaddition Reactions
- Study of Photoaddition Reactions: Research on 5-fluoro-4,4-dimethyl-2-cyclopentenone, closely related to 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, has contributed to the understanding of photoaddition reactions, offering insights into the behavior of such compounds under specific conditions (Thi and Margaretha, 1976).
Safety and Hazards
The safety information for “4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-10-3-1-2-8-7(6-12)4-5-9(8)10/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGRYWPDSPYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-fluorobenzo[b]thiophene-3-carboxylate](/img/structure/B3218202.png)
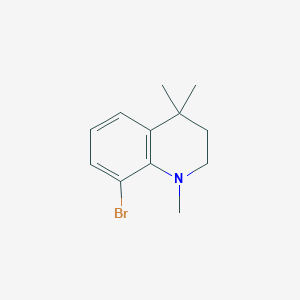
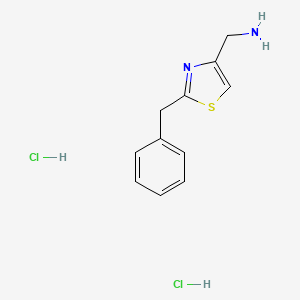
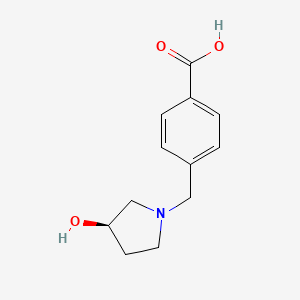
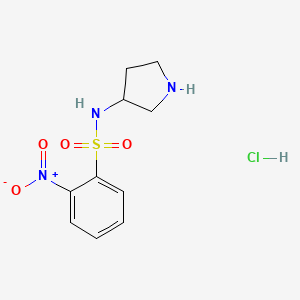
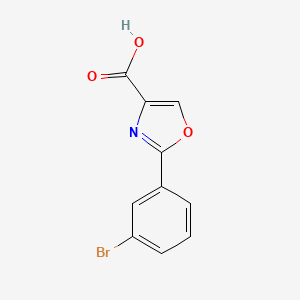

![4,7-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B3218246.png)
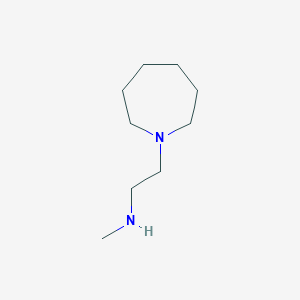
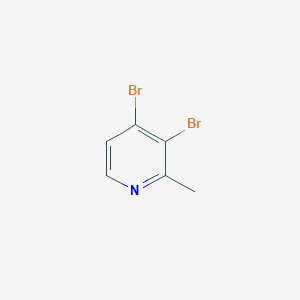
![2-Chloromethyl-4,6-difluorobenzo[d]thiazole](/img/structure/B3218281.png)

